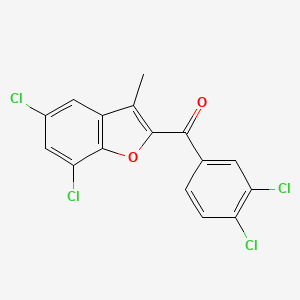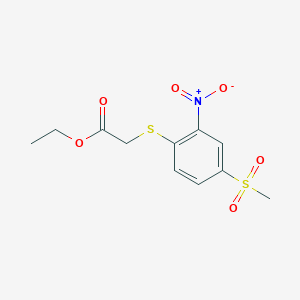
Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . It’s a colorless to yellow liquid .
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” are not available, a related compound, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), has been synthesized through the electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) using molybdate as a catalyst .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES notation. For Ethyl 2-(methylsulfonyl)acetate, the SMILES notation isCCOC(=O)CS(=O)(=O)C . Physical And Chemical Properties Analysis
Ethyl 2-(methylsulfonyl)acetate has a density of 1.2590 g/mL, a boiling point of 111°C to 113°C (0.2mmHg), and a flash point of 109°C . It’s a liquid at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for synthesizing ureas from carboxylic acids, showcasing the utility of similar ethyl compounds in organic synthesis. This approach allows for good yields without racemization under milder and simpler reaction conditions, highlighting the efficiency and environmental friendliness of the method due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Catalysis and Reaction Mechanisms
General basic catalysis of ester hydrolysis demonstrates the importance of ethyl and other similar compounds in facilitating chemical reactions. For instance, the hydrolysis of various esters has been shown to be catalyzed effectively by bases, with the reaction mechanism offering insights into the role of basic catalysis in organic chemistry (Bender & Turnquest, 1957).
Medicinal Chemistry and Therapeutics
In the field of medicinal chemistry, derivatives of 2-[(hydroxyimino)methyl]imidazole incorporating various substituents have been evaluated for their therapeutic activity against anticholinesterase intoxication. This research underscores the potential of ethyl compounds in developing antidotes for chemical warfare agents, with findings suggesting a mechanism of action beyond enzyme reactivation (Goff et al., 1991).
Organic Synthesis and Derivative Formation
The use of ethyl compounds in the synthesis of polysulfide derivatives from Ferula foetida, as well as in the protection of carboxy-group in peptide synthesis, illustrates their versatility in organic chemistry. These applications range from the generation of biologically active molecules to the synthesis of peptides with potential therapeutic uses (Duan et al., 2002; Amaral, 1969).
Environmental and Green Chemistry
In the context of green chemistry, the kinetic study of transesterification reactions catalyzed by ionic liquids involving ethyl compounds highlights the role of such substances in developing more environmentally friendly chemical processes. This research contributes to the understanding of reaction mechanisms and the design of efficient, less harmful catalysts (Peng et al., 2013; Peng et al., 2014).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZKPUIOXWBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)
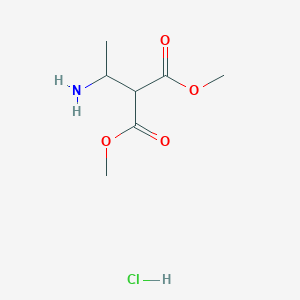
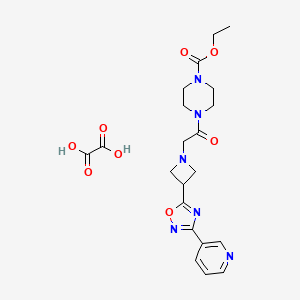
![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2929666.png)

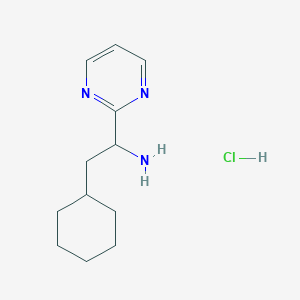
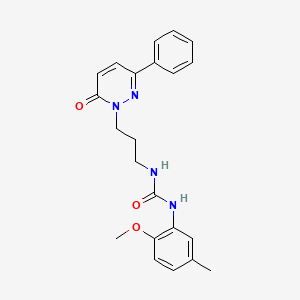

![1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane](/img/structure/B2929673.png)
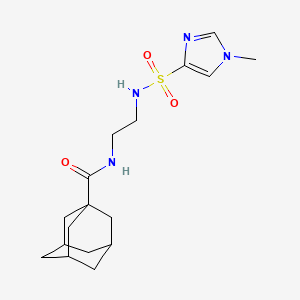
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)
